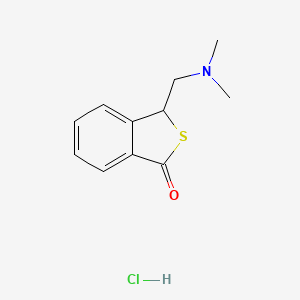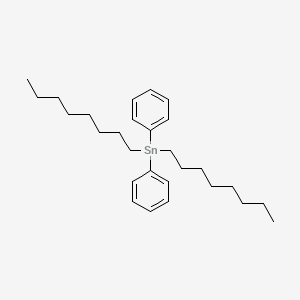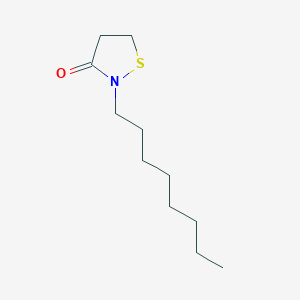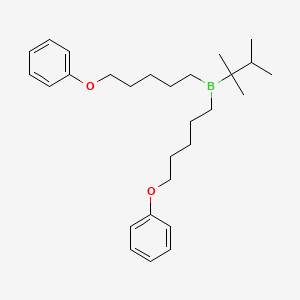
3-((Dimethylamino)methyl)benzo(c)thiophen-1(3H)-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Dimethylamino)methyl)benzo©thiophen-1(3H)-one hydrochloride is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((Dimethylamino)methyl)benzo©thiophen-1(3H)-one hydrochloride typically involves the reaction of benzothiophene derivatives with dimethylamine. One common method involves the use of sulfonhydrazides with internal alkynes under electrochemical conditions to form benzothiophene motifs . The reaction conditions often include the use of metal catalysts, specific solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-((Dimethylamino)methyl)benzo©thiophen-1(3H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiophene derivatives.
Scientific Research Applications
3-((Dimethylamino)methyl)benzo©thiophen-1(3H)-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Mechanism of Action
The mechanism of action of 3-((Dimethylamino)methyl)benzo©thiophen-1(3H)-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, benzothiophene derivatives have been shown to inhibit enzymes such as serotonin N-acetyltransferase, which plays a role in melatonin biosynthesis . The compound may also interact with other proteins and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Benzo[b]thiophene-1,1-dioxide: This compound shares a similar benzothiophene core but differs in its oxidation state and functional groups.
Benzo[b]thiophene-2-carboxamide: Another benzothiophene derivative with different substituents, used in the study of immune responses and as potential STING agonists.
Benzo[b]thiophene acylhydrazones: These compounds are studied for their antimicrobial properties against multidrug-resistant bacteria.
Uniqueness: 3-((Dimethylamino)methyl)benzo©thiophen-1(3H)-one hydrochloride is unique due to its specific dimethylamino and methyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
97874-27-6 |
|---|---|
Molecular Formula |
C11H14ClNOS |
Molecular Weight |
243.75 g/mol |
IUPAC Name |
3-[(dimethylamino)methyl]-3H-2-benzothiophen-1-one;hydrochloride |
InChI |
InChI=1S/C11H13NOS.ClH/c1-12(2)7-10-8-5-3-4-6-9(8)11(13)14-10;/h3-6,10H,7H2,1-2H3;1H |
InChI Key |
HMVNTXTWTAKYRL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1C2=CC=CC=C2C(=O)S1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[(2-Methoxyphenyl)(oxo)acetyl]phenoxy}acetic acid](/img/structure/B14336076.png)



![3a-Methyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one](/img/structure/B14336098.png)

![4-Methyl-9-oxobicyclo[3.3.1]nonan-2-yl acetate](/img/structure/B14336106.png)
![2-[2-(Phenylsulfanyl)ethoxy]ethan-1-ol](/img/structure/B14336111.png)
![1-[(Carbamoylamino)-hydroxymethyl]-3-[(carbamoylamino)methyl]urea](/img/structure/B14336112.png)
![5-(Dimethylamino)-2-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14336113.png)



![[(4R,7aS)-1-[(Z,2R,3R)-3-hydroxy-6-(methoxymethoxy)-6-methylhept-4-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B14336137.png)
